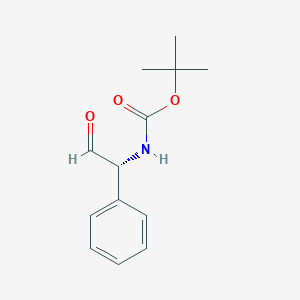

(R)-tert-Butyl (2-oxo-1-phenylethyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-tert-Butyl (2-oxo-1-phenylethyl)carbamate is a chiral compound that serves as an intermediate in the synthesis of various pharmacologically active molecules and natural products. The compound's structure features a tert-butyl carbamate group, which is commonly used in organic synthesis as a protecting group for amines due to its stability and ease of removal under mild conditions .

Synthesis Analysis

The synthesis of related tert-butyl carbamate derivatives often involves multi-step reactions starting from readily available starting materials such as amino acids or aldehydes. For instance, (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, a related compound, was synthesized from L-Serine through a sequence of esterification, protection, reduction, and Corey-Fuchs reaction steps 10. Another example is the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, which utilized an iodolactamization as a key step . These methods highlight the importance of protecting group strategies and the use of chiral auxiliaries or catalysts to achieve the desired stereochemistry.

Molecular Structure Analysis

The molecular structure of (R)-tert-butyl (2-oxo-1-phenylethyl)carbamate would include a carbamate moiety linked to a phenylethyl group, which contains a chiral center. The stereochemistry of this center is crucial for the biological activity of the compound. The tert-butyl group provides steric bulk, which can influence the reactivity and selectivity of the molecule during chemical transformations .

Chemical Reactions Analysis

Tert-butyl carbamates are versatile intermediates that can undergo various chemical reactions. They can be transformed into corresponding amines, alcohols, or other derivatives depending on the synthetic route chosen. For example, tert-butyl phenylcarbamates have been resolved into their enantiomers using enzymatic kinetic resolution, which is a testament to their reactivity and the possibility of obtaining optically pure compounds . Additionally, tert-butyl carbamates can act as nitrone equivalents in reactions with organometallics to yield N-protected hydroxylamines, demonstrating their utility in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-tert-butyl (2-oxo-1-phenylethyl)carbamate would be influenced by the presence of the tert-butyl carbamate group. This group is known for its resistance to hydrolysis and its ability to withstand various reaction conditions. The phenylethyl moiety would contribute to the compound's hydrophobic character, which could affect its solubility in organic solvents. The chiral center would be expected to impact the compound's optical properties, such as specific rotation, which is important for the characterization of enantiomerically pure substances .

科学的研究の応用

Synthetic Applications and Environmental Impact

Carbamates, including compounds structurally related to "(R)-tert-Butyl (2-oxo-1-phenylethyl)carbamate," are widely utilized in synthetic chemistry for various applications. The review by Vacondio et al. (2010) highlights the significance of the molecular structure in the metabolic stability and hydrolysis of medicinal carbamates, pointing towards their design implications for drug development and other synthetic applications Vacondio et al., 2010. Similarly, research on non-phosgene synthesis methods for N-substituted carbamates, as summarized by Shang Jianpen (2014), showcases advancements in eco-friendly and safer synthetic routes, reflecting the broader applications of these compounds in sustainable chemistry practices Shang Jianpen, 2014.

Environmental Behavior and Remediation Efforts

The environmental occurrence and fate of carbamates and their derivatives have been a subject of extensive study due to their widespread use and potential environmental impact. Squillace et al. (1997) provide a detailed review of the environmental behavior and fate of methyl tert-butyl ether (MTBE), a compound related to carbamates, emphasizing its high solubility in water and low sorption to subsurface solids, which poses challenges for groundwater contamination Squillace et al., 1997. This is complemented by the work of Vakili et al. (2017), who review adsorption technologies for the removal of MTBE from aqueous solutions, illustrating the ongoing efforts in developing effective remediation strategies for carbamate-related pollutants Vakili et al., 2017.

特性

IUPAC Name |

tert-butyl N-[(1R)-2-oxo-1-phenylethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-11(9-15)10-7-5-4-6-8-10/h4-9,11H,1-3H3,(H,14,16)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVGKAAGTGDOGA-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-Butyl (2-oxo-1-phenylethyl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2(1H)-Quinolinone, 7-[4-[4-(3-chlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-](/img/structure/B143581.png)

![Diethyl 2-[1-(oxan-2-yloxy)propan-2-ylidene]propanedioate](/img/structure/B143588.png)

![tert-butyl 2-methyl-2-[[(2S)-4-methyl-2-[[2-methyl-2-[[2-[[2-methyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]amino]propanoate](/img/structure/B143597.png)